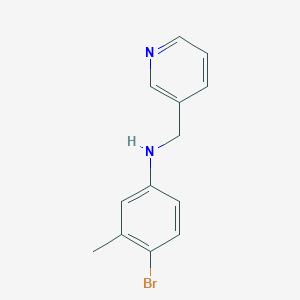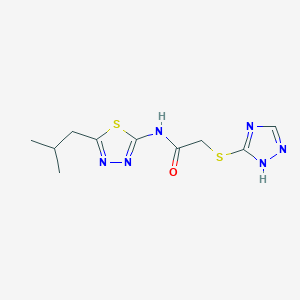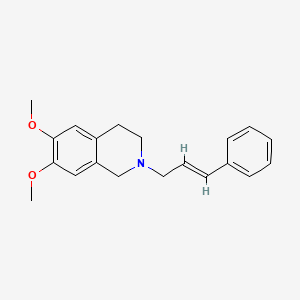
(4-bromo-3-methylphenyl)(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "(4-bromo-3-methylphenyl)(3-pyridinylmethyl)amine" falls into a class of organic molecules that exhibit interesting properties and reactivities due to their structural elements, such as bromophenyl and pyridinylmethylamine groups. These groups are known for their role in various chemical reactions and their potential in material science, catalysis, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including halogenation, amination, and coupling reactions. For example, the synthesis of similar bromophenyl- and pyridinyl-containing compounds often utilizes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form the desired C-C bonds efficiently (Gulraiz Ahmad et al., 2017).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of such compounds. These studies reveal the geometry, conformation, and electronic structure of the molecules, providing insights into their stability and reactivity. For instance, the negative HOMO and LUMO energies indicate molecular stability, and a small energy gap suggests potential for charge transfer and nonlinear optical properties (Ö. Tamer et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVYVLBVJNIORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)


![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5843239.png)
![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)

